4-(2-Chloro-3-fluorophenyl)butanoic acid
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Overview
Description
4-(2-Chloro-3-fluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 2-chloro-3-fluorophenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-3-fluorophenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-chloro-3-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone intermediate.
Reduction: The ketone intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Chloro-3-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
4-(2-Chloro-3-fluorophenyl)butanoic acid can be compared to other similar compounds, such as 4-(2-chlorophenyl)butanoic acid and 4-(3-fluorophenyl)butanoic acid. The presence of both chlorine and fluorine atoms on the phenyl ring gives it unique chemical properties and reactivity compared to its counterparts.
Comparison with Similar Compounds
4-(2-Chlorophenyl)butanoic acid
4-(3-Fluorophenyl)butanoic acid
4-(2-Chloro-4-fluorophenyl)butanoic acid
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
4-(2-chloro-3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c11-10-7(3-1-5-8(10)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14) |
InChI Key |
HKVCFHFHSQIXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CCCC(=O)O |
Origin of Product |
United States |
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